Cas no 694514-21-1 (4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride)

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride is a versatile sulfonylating agent used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. Its key advantages include the electron-withdrawing trifluoromethyl group, which enhances reactivity, and the methoxy substituent, which can influence regioselectivity in subsequent reactions. This compound is valuable in pharmaceutical and agrochemical research due to its ability to introduce sulfonyl functionalities into target molecules efficiently. It exhibits good stability under standard handling conditions, making it suitable for use in multi-step synthetic routes. The product is typically handled under inert conditions to prevent hydrolysis of the sulfonyl chloride moiety.
4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride structure
694514-21-1 structure
商品名:4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride
CAS番号:694514-21-1
MF:C8H6O3F3SCl
メガワット:274.64464
MDL:MFCD07774167
CID:1737494
PubChem ID:22482384

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-methoxy-3-(trifluoromethyl)benzenesulfonyl Chloride
    • 4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride
    • BUTTPARK 120\07-29
    • 4-methoxy-3-(trifluoromethyl)benzenesulfonyl chloride, AldrichCPR
    • CS-0454999
    • MFCD07774167
    • 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonylchloride
    • JS-4820
    • BUTTPARK 120\\07-29
    • 4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
    • AKOS015956828
    • AT43816
    • GS3121
    • 694514-21-1
    • 4-METHOXY-3-(TRIFLUOROMETHYL)BENZENESULPHONYL CHLORIDE
    • EN300-1987683
    • SCHEMBL5210410
    • MDL: MFCD07774167
    • インチ: InChI=1S/C8H6ClF3O3S/c1-15-7-3-2-5(16(9,13)14)4-6(7)8(10,11)12/h2-4H,1H3
    • InChIKey: AXNBCYIRTWOTHS-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 273.9678274g/mol
  • どういたいしつりょう: 273.9678274g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 335
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1.5±0.1 g/cm3
  • ふってん: 332.3±42.0 °C at 760 mmHg

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride セキュリティ情報

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1987683-0.05g
4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
0.05g
$119.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1525666-1g
4-Methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
694514-21-1 98%
1g
¥3432.00 2024-05-03
Enamine
EN300-1987683-0.5g
4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
0.5g
$136.0 2023-09-16
Enamine
EN300-1987683-2.5g
4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
2.5g
$277.0 2023-09-16
Enamine
EN300-1987683-10g
4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
10g
$608.0 2023-09-16
Enamine
EN300-1987683-1g
4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
1g
$142.0 2023-09-16
Enamine
EN300-1987683-5.0g
4-methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
5g
$3105.0 2023-06-02
A2B Chem LLC
AH29473-1g
4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1
1g
$244.00 2024-04-19
Crysdot LLC
CD12042173-5g
4-Methoxy-3-(trifluoromethyl)benzene-1-sulfonyl chloride
694514-21-1 95+%
5g
$615 2024-07-24
Key Organics Ltd
JS-4820-1g
4-Methoxy-3-(trifluoromethyl)benzenesulfonyl chloride
694514-21-1 >97%
1g
£165.00 2025-02-09

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chloride 関連文献

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl chlorideに関する追加情報

4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl Chloride (CAS No. 694514-21-1)

The compound 4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl Chloride, identified by the CAS number 694514-21-1, is a highly specialized chemical entity with significant applications in various fields of organic synthesis. This compound is characterized by its unique structure, which includes a sulfonyl chloride group attached to a benzene ring substituted with a methoxy group at the para position and a trifluoromethyl group at the meta position. The combination of these substituents imparts distinctive electronic and steric properties, making it a valuable reagent in modern chemical research and industrial processes.

Recent advancements in the field of sulfonyl chloride chemistry have highlighted the importance of this compound in constructing bioactive molecules. Researchers have demonstrated its utility in the synthesis of sulfonamides, which are widely used as intermediates in drug discovery. For instance, studies published in 2023 have shown that this sulfonyl chloride can be employed as an efficient coupling agent for amine functionalization, leading to the development of novel pharmaceutical agents with improved bioavailability and efficacy.

The structure of 4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl Chloride plays a crucial role in its reactivity. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride moiety, making it highly reactive towards nucleophilic attacks. This property is particularly advantageous in SNAr (nucleophilic aromatic substitution) reactions, where it serves as an excellent electrophilic partner for aromatic amines or other nucleophiles. Recent studies have also explored its application in click chemistry, where it facilitates rapid and selective bond formations under mild reaction conditions.

In terms of synthesis, this compound can be prepared via several routes, including the sulfonation of substituted benzene derivatives followed by chlorination. However, recent research has focused on developing more efficient and environmentally friendly methods. For example, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields and purity levels. These advancements underscore the growing emphasis on sustainable practices in chemical manufacturing.

The applications of 4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl Chloride extend beyond pharmaceuticals into materials science and agrochemicals. In materials science, it has been utilized as a building block for constructing advanced polymers with tailored properties, such as improved thermal stability and mechanical strength. In agrochemistry, its derivatives have shown promise as potential leads for developing new pesticides with enhanced selectivity and reduced environmental impact.

From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). Recent studies have also employed computational methods like DFT (density functional theory) to gain deeper insights into its electronic structure and reactivity patterns. These computational tools have proven invaluable in predicting reaction outcomes and optimizing synthetic pathways.

In conclusion, 4-Methoxy-3-(trifluoromethyl)-benzenesulfonyl Chloride (CAS No. 694514-21-1) stands out as a versatile chemical entity with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application areas, positions it as an essential tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, its role in driving innovation across various sectors is expected to grow significantly.

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